4,5-Dichloro-6-(trifluoromethyl)pyrimidine

Nucleophilic aromatic substitution Regioselective amination Heterocyclic chemistry

4,5-Dichloro-6-(trifluoromethyl)pyrimidine (CAS 141602-36-0; molecular formula C5HCl2F3N2; molecular weight 216.98 g/mol) is a polyhalogenated pyrimidine derivative bearing two chlorine atoms at the 4- and 5-positions and a trifluoromethyl group at the 6-position. This electron-deficient heteroaromatic scaffold serves as a versatile building block in medicinal chemistry and agrochemical synthesis, primarily via regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions to generate structurally diverse, trisubstituted pyrimidine derivatives.

Molecular Formula C5HCl2F3N2
Molecular Weight 216.97 g/mol
CAS No. 141602-36-0
Cat. No. B127490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dichloro-6-(trifluoromethyl)pyrimidine
CAS141602-36-0
Synonyms4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE
Molecular FormulaC5HCl2F3N2
Molecular Weight216.97 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)Cl)C(F)(F)F
InChIInChI=1S/C5HCl2F3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H
InChIKeyOFSXFPPHNGJCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dichloro-6-(trifluoromethyl)pyrimidine (CAS 141602-36-0) Procurement Baseline: Molecular Identity, Structural Features, and Core Applications


4,5-Dichloro-6-(trifluoromethyl)pyrimidine (CAS 141602-36-0; molecular formula C5HCl2F3N2; molecular weight 216.98 g/mol) is a polyhalogenated pyrimidine derivative bearing two chlorine atoms at the 4- and 5-positions and a trifluoromethyl group at the 6-position . This electron-deficient heteroaromatic scaffold serves as a versatile building block in medicinal chemistry and agrochemical synthesis, primarily via regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions to generate structurally diverse, trisubstituted pyrimidine derivatives .

Procurement Risk Alert: Why In-Class Pyrimidine Analogs Cannot Be Interchanged with 4,5-Dichloro-6-(trifluoromethyl)pyrimidine


Generic substitution of halogenated pyrimidines without precise consideration of halogen identity and regiochemical positioning introduces significant synthetic and performance risk. The chlorine substitution pattern directly governs both the site selectivity of SNAr aminations and the efficiency of Suzuki cross-couplings—chloropyrimidine substrates demonstrate superior performance relative to iodo-, bromo-, or fluoropyrimidine analogs under comparable coupling conditions [1]. Furthermore, the electronic and steric influence of the 6-trifluoromethyl group on the pyrimidine π-system alters the intrinsic reactivity of adjacent positions, rendering positional isomers such as the 2,4-dichloro-6-(trifluoromethyl)pyrimidine regioisomer functionally non-interchangeable with the 4,5-dichloro scaffold [2].

4,5-Dichloro-6-(trifluoromethyl)pyrimidine Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Regioselectivity in SNAr Amination: 6-Trifluoromethyl Enhances 2-Position Substitution Rate and Specificity vs. Methyl Analog

The presence of a trifluoromethyl group at the 6-position of chlorinated pyrimidines significantly enhances both the rate and regiospecificity of nucleophilic substitution at the 2-position compared to a methyl-substituted analog. This electronic activation directs nucleophilic attack to the desired position, reducing isomeric byproduct formation [1].

Nucleophilic aromatic substitution Regioselective amination Heterocyclic chemistry

Suzuki Cross-Coupling Efficiency: Chloropyrimidine Substrates Demonstrate Preference Over Iodo-, Bromo-, and Fluoropyrimidines

In systematic comparisons of halogenated pyrimidine reactivity under Suzuki coupling conditions, chloropyrimidine substrates were found to be preferable over their iodo-, bromo-, or fluoropyrimidine counterparts, enabling controlled synthesis of monophenyl-, diphenyl-, or triphenylpyrimidines depending on reaction conditions [1]. This establishes the chlorine-bearing scaffold as the optimal leaving group choice for this widely employed transformation.

Suzuki-Miyaura coupling Palladium catalysis C-C bond formation

Organometallic Functionalization Stability: 4,5-Dihalogenation Pattern Enables High-Yield Carboxylation vs. 2,4-Dichloro Isomer Limitations

The 4,5-dichloro substitution pattern confers superior stability to 5-pyrimidyllithium intermediates flanked by electron-withdrawing substituents. 4,5-Dibromo-6-(trifluoromethyl)pyrimidine and 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine yield 5-carboxylic acids in high yields via halogen/metal permutation with isopropylmagnesium chloride or butyllithium followed by carboxylation. In contrast, functionalization at the 2-position of 4(6)-(trifluoromethyl)pyrimidine is hampered by low stability of the lithium species and competitive bipyrimidine formation [1].

Organolithium chemistry Halogen-metal exchange Carboxylation

Trifluoromethyl Group Confers Enhanced Metabolic Stability via C-F Bond Resistance to Oxidative Metabolism

The trifluoromethyl substituent at the 6-position introduces a high-strength C-F bond (bond dissociation energy approximately 130 kcal/mol) that blocks common cytochrome P450-mediated oxidative metabolic pathways, increasing the compound's metabolic half-life. Additionally, the -CF3 group increases lipophilicity (calculated LogP ≈ 2.80 for the parent scaffold), which can improve membrane permeability and oral absorption in downstream drug candidates [1].

Metabolic stability ADME Fluorine medicinal chemistry

PYK2 Kinase Inhibitor Selectivity: Trifluoromethylpyrimidine-Based Series Achieves 10- to 20-Fold Selectivity Over FAK

Structure-activity relationship studies on trifluoromethylpyrimidine-based diaminopyrimidine series as PYK2 inhibitors demonstrated that this scaffold can be optimized to achieve 10- to 20-fold selectivity for PYK2 over the closely related FAK kinase, while maintaining human liver microsome (HLM) stability [1].

Kinase inhibition PYK2 FAK Selectivity

Procurement-Guided Application Scenarios for 4,5-Dichloro-6-(trifluoromethyl)pyrimidine (CAS 141602-36-0)


Medicinal Chemistry: Regioselective Synthesis of Trisubstituted Pyrimidine Kinase Inhibitor Scaffolds

Procure 4,5-dichloro-6-(trifluoromethyl)pyrimidine as a starting material when synthetic routes require predictable, high-yielding sequential functionalization via SNAr at the 2-position followed by Suzuki coupling at the 4- or 5-position. The trifluoromethyl group enhances the rate and regiospecificity of the initial 2-position amination relative to methyl-substituted analogs [1], while the chloropyrimidine framework provides superior Suzuki coupling performance compared to iodo-, bromo-, or fluoropyrimidine alternatives [2]. This combination enables modular construction of diverse trisubstituted pyrimidine libraries with minimal isomeric byproducts, reducing purification burden in lead optimization campaigns.

Organometallic Synthesis: High-Yield Preparation of 5-Carboxylic Acid Pyrimidine Derivatives

Select 4,5-dichloro-6-(trifluoromethyl)pyrimidine or its bromo-chloro analog for synthetic routes requiring carboxylation at the 5-position. The 4,5-dihalogenation pattern, with electron-withdrawing substituents flanking the 5-position, stabilizes the corresponding 5-pyrimidyllithium intermediate, enabling high-yield conversion to 5-carboxylic acids upon CO2 quench. Alternative regioisomers, including 2,4-dichloro-6-(trifluoromethyl)pyrimidine and mono-halogenated analogs, yield 5-carboxylic acids in poor yields or not at all under comparable conditions [3]. This scaffold is therefore the preferred choice for accessing 5-carboxylated pyrimidine building blocks.

Drug Discovery: Incorporation of Metabolically Stable Trifluoromethylpyrimidine Cores

Incorporate this building block into lead series where metabolic stability and favorable physicochemical properties are critical for progression. The 6-trifluoromethyl group introduces a high-strength C-F bond (~130 kcal/mol) that resists oxidative metabolism, while increasing lipophilicity (LogP ≈ 2.80) to enhance membrane permeability [4]. Structure-activity studies confirm that trifluoromethylpyrimidine-based scaffolds can be optimized to achieve meaningful kinome selectivity (10- to 20-fold for PYK2 over FAK) while maintaining liver microsome stability [5], supporting their use in oral kinase inhibitor programs targeting cancer or inflammatory diseases.

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